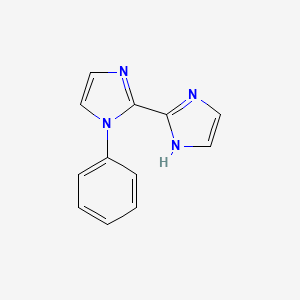
1-Phenyl-2,2'-bi-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2,2’-bi-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a phenyl group. Imidazoles are a class of compounds known for their diverse biological and chemical properties. The presence of the phenyl group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,2’-bi-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 1-Phenyl-2,2’-bi-1H-imidazole often employs high-yield synthetic routes that can be scaled up efficiently. These methods include the use of continuous flow reactors and catalytic processes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2,2’-bi-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .
Scientific Research Applications
1-Phenyl-2,2’-bi-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-2,2’-bi-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenylimidazole: Similar in structure but lacks the bi-imidazole linkage.
2-Phenylimidazole: Another closely related compound with the phenyl group at a different position.
Benzimidazole: Contains a fused benzene ring instead of a phenyl group attached to the imidazole ring.
Uniqueness
1-Phenyl-2,2’-bi-1H-imidazole is unique due to its bi-imidazole structure, which imparts distinct chemical and biological properties. This structure allows for more versatile interactions with molecular targets and enhances its stability and reactivity compared to other imidazole derivatives .
Properties
CAS No. |
935547-74-3 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-1-phenylimidazole |
InChI |
InChI=1S/C12H10N4/c1-2-4-10(5-3-1)16-9-8-15-12(16)11-13-6-7-14-11/h1-9H,(H,13,14) |
InChI Key |
PKCDGHJFFNVCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2C3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















